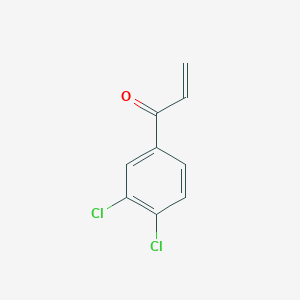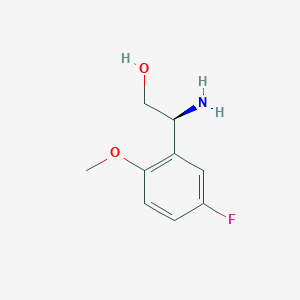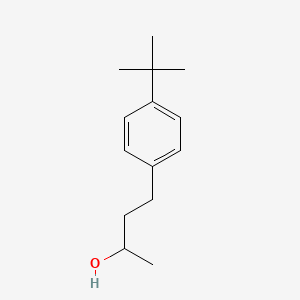
4-(p-tert-Butylphenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-tert-Butylphenyl)butan-2-ol is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-tert-Butylphenyl)butan-2-ol typically involves the alkylation of phenol with isobutene under acid-catalyzed conditions. This reaction yields 4-tert-butylphenol, which can then be further reacted to form the desired compound . The process involves the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(p-tert-Butylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
4-(p-tert-Butylphenyl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(p-tert-Butylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
4-(p-tert-Butylphenyl)butan-2-ol can be compared with other similar compounds such as:
4-tert-Butylphenol: A monofunctional compound used in polymer science as a chain stopper.
4-tert-Butylbenzyl alcohol: Another secondary alcohol with similar structural features but different reactivity and applications.
Propriétés
Numéro CAS |
51290-65-4 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)butan-2-ol |
InChI |
InChI=1S/C14H22O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11,15H,5-6H2,1-4H3 |
Clé InChI |
OATMQLUGSMOYRV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


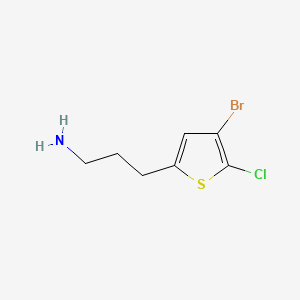
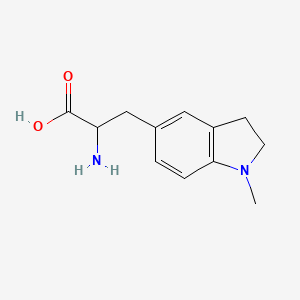
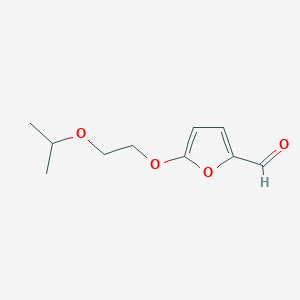
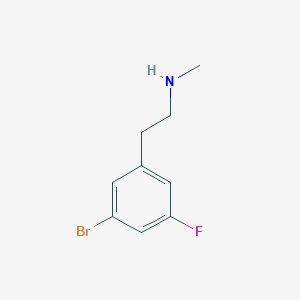
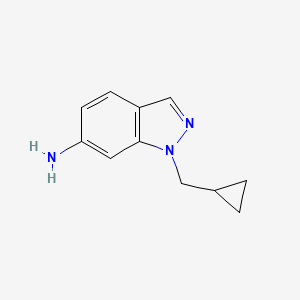
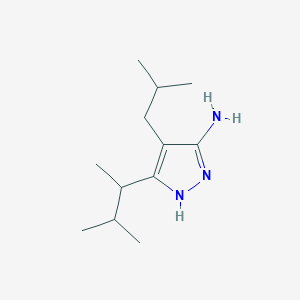
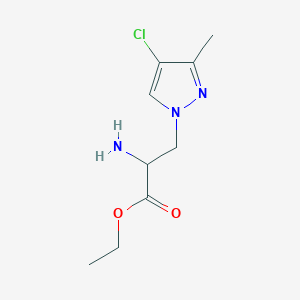
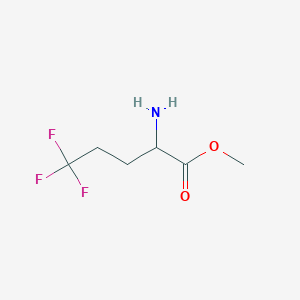
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)

![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
